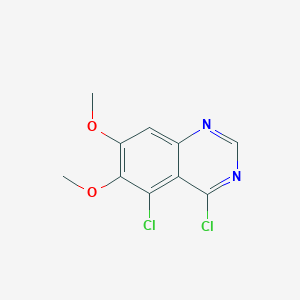
4,5-Dichloro-6,7-dimethoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-6,7-dimethoxyquinazoline is a useful research compound. Its molecular formula is C10H8Cl2N2O2 and its molecular weight is 259.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4,5-Dichloro-6,7-dimethoxyquinazoline serves as an important intermediate in the synthesis of various pharmacologically active compounds. It is notably related to the synthesis of antihypertensive agents, particularly those targeting alpha-1 adrenergic receptors.
Case Study: Antihypertensive Activity
Research has demonstrated that derivatives of this compound exhibit effective antihypertensive properties. For instance, studies involving renal hypertensive dogs showed that compounds derived from this quinazoline structure could significantly lower blood pressure levels. Administered dosages effectively reduced systolic and diastolic pressures, indicating potential for therapeutic use in hypertension management .
Synthesis of Related Compounds
The compound is also utilized in the synthesis of other quinazoline derivatives that are biologically active. The preparation methods often involve chlorination reactions and cyclization processes using various reagents.
Synthesis Methodology
- Chlorination Process : The compound can be synthesized by chlorinating 2,4-dihydroxy-6,7-dimethoxyquinazoline using phosphorus oxychloride. This method produces this compound in good yields .
- Cyclization Reactions : Ureido derivatives can be cyclized to form quinazolines. The subsequent chlorination at the 2 and 4 positions enhances the biological activity of the resultant compounds .
PDE Inhibition Research
Recent studies have focused on the design of inhibitors for phosphodiesterase enzymes (PDE), particularly PDE10A. A pharmacophore model based on papaverine was developed to create a library of compounds including those derived from this compound. These compounds demonstrated potent inhibition of PDE10A, which is relevant for treating neurodegenerative diseases .
Functional Group Modification
The compound has been used as a starting material for regioselective modifications leading to new derivatives with enhanced pharmacological profiles. For example, azide nucleophiles can replace sulfonyl groups at specific positions on the quinazoline ring, resulting in new compounds with potential therapeutic applications .
Analytical Applications
In addition to its synthetic applications, this compound is employed as a reference standard in analytical chemistry. Its purity and structural characteristics make it suitable for use in quality control processes for related pharmaceutical products .
Data Table: Summary of Applications
Propiedades
Fórmula molecular |
C10H8Cl2N2O2 |
|---|---|
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
4,5-dichloro-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-6-3-5-7(8(11)9(6)16-2)10(12)14-4-13-5/h3-4H,1-2H3 |
Clave InChI |
JUDHRKDDXFHONV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)N=CN=C2Cl)Cl)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













